molecular formula C17H18N2O B13822654 Piperazinone, 6-(diphenylmethyl)-

Piperazinone, 6-(diphenylmethyl)-

Cat. No.: B13822654
M. Wt: 266.34 g/mol
InChI Key: KLBLBZBRTDRSAD-UHFFFAOYSA-N
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Description

Piperazinone,6-(diphenylmethyl)-(9ci) is a chemical compound with the molecular formula C19H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazinone,6-(diphenylmethyl)-(9ci) typically involves the reductive alkylation of piperazinone. One common method includes the use of sodium hydride for deprotonation, followed by treatment with benzyl chloride derivatives. For example, the reaction of piperazinone with 2-benzofuranyl methyl chloride or p-methoxybenzyl chloride can yield the desired compound .

Industrial Production Methods

Industrial production methods for Piperazinone,6-(diphenylmethyl)-(9ci) are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely employed to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Piperazinone,6-(diphenylmethyl)-(9ci) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-alkylated derivatives of Piperazinone,6-(diphenylmethyl)-(9ci), which can have different functional groups attached to the nitrogen atoms .

Scientific Research Applications

Piperazinone,6-(diphenylmethyl)-(9ci) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological receptors, such as sigma receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders and pain management.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazinone,6-(diphenylmethyl)-(9ci) involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are involved in various neurological processes, including calcium homeostasis and modulation of ion channels. By binding to these receptors, Piperazinone,6-(diphenylmethyl)-(9ci) can influence cellular signaling pathways and potentially exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazinone,6-(diphenylmethyl)-(9ci) is unique due to its specific diphenylmethyl substitution, which can confer distinct chemical and biological properties. This substitution can enhance its binding affinity to certain receptors and influence its reactivity in chemical reactions .

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

6-benzhydrylpiperazin-2-one

InChI

InChI=1S/C17H18N2O/c20-16-12-18-11-15(19-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17-18H,11-12H2,(H,19,20)

InChI Key

KLBLBZBRTDRSAD-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CN1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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